

# Spectroscopic Profile of 3-Chloro-4-methoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-4-methoxybenzoic acid** (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Chemical Structure and Properties

**3-Chloro-4-methoxybenzoic acid** is a white to off-white crystalline solid with the molecular formula  $C_8H_7ClO_3$  and a molecular weight of 186.59 g/mol.<sup>[2][3]</sup> Its structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methoxy group at position 4.

## Spectroscopic Data

Due to the limited availability of direct experimental spectra for **3-Chloro-4-methoxybenzoic acid**, the following data is a combination of predicted values and analysis based on structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Chloro-4-methoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	-COOH
~7.9 - 8.1	Doublet	1H	H-2
~7.8 - 8.0	Doublet of doublets	1H	H-6
~7.0 - 7.2	Doublet	1H	H-5
~3.9	Singlet	3H	-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Chloro-4-methoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	C=O (Carboxylic acid)
~158	C-4 (C-OCH <sub>3</sub> )
~133	C-6
~131	C-2
~125	C-1 (C-COOH)
~123	C-3 (C-Cl)
~112	C-5
~56	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **3-Chloro-4-methoxybenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1500, ~1450	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Medium	C-O stretch (Carboxylic acid)
~800-900	Strong	C-H bend (Aromatic, out-of-plane)
~700-800	Medium	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Chloro-4-methoxybenzoic acid**, electron ionization (EI) would likely be employed.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-4-methoxybenzoic acid**

m/z	Relative Intensity (%)	Proposed Fragment
186/188	High	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
171/173	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
141/143	Medium	[M - COOH] <sup>+</sup>
107	High	[M - Cl - CO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of 5-10 mg of **3-Chloro-4-methoxybenzoic acid** would be dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

### IR Spectroscopy

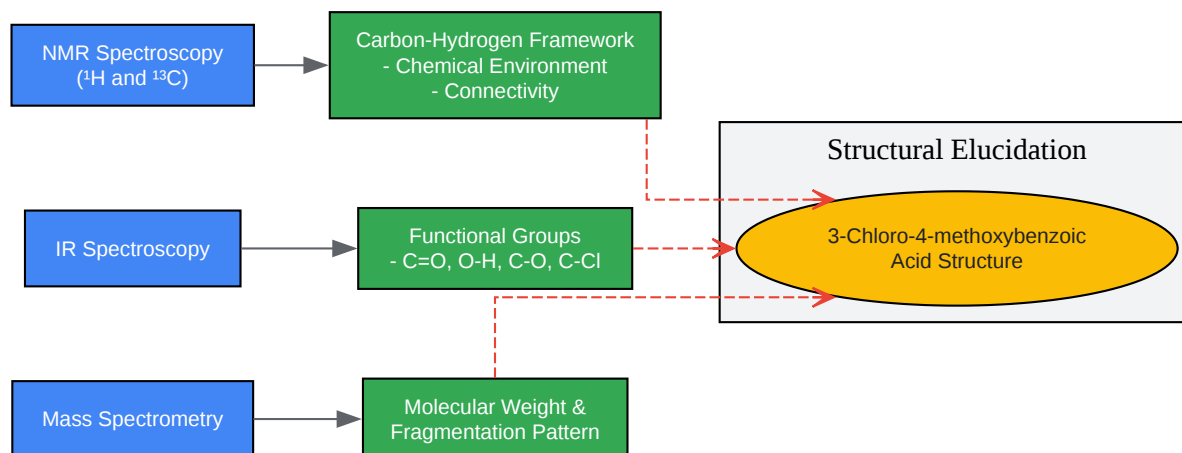
For solid samples like **3-Chloro-4-methoxybenzoic acid**, the KBr pellet method is a common sample preparation technique. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

### Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Chloro-4-methoxybenzoic acid** using the described spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **3-Chloro-4-methoxybenzoic acid**, aiding in its identification and utilization in further research and development.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 3-クロロ-4-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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